2-(Furan-3-yl)butanoic acid
Description
2-(Furan-3-yl)butanoic acid is a carboxylic acid derivative characterized by a furan ring substituted at the third position of the butanoic acid backbone. The furan moiety, a five-membered aromatic heterocycle with an oxygen atom, introduces electronic and steric effects that influence the compound’s physicochemical and biological properties.
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
2-(furan-3-yl)butanoic acid |
InChI |
InChI=1S/C8H10O3/c1-2-7(8(9)10)6-3-4-11-5-6/h3-5,7H,2H2,1H3,(H,9,10) |
InChI Key |
HQMWDUCWYNOEJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=COC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-3-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of furan with butanoic acid derivatives under specific conditions. For example, the reaction of furan with butyric anhydride in the presence of a catalyst such as aluminum chloride can yield this compound. Another method involves the use of Grignard reagents, where a furan derivative reacts with a butanoic acid chloride in the presence of magnesium to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Hydroarylation Reactions
The furan ring’s electron-rich nature enables electrophilic aromatic substitution under superacidic conditions. In Brønsted superacid (CF₃SO₃H, TfOH), 2-(furan-3-yl)butanoic acid undergoes hydroarylation with arenes like benzene, forming 3-aryl-3-(furan-2-yl)propenoic acid derivatives (Table 1). This reaction proceeds via O,C-diprotonated intermediates, as confirmed by NMR and DFT studies .
Table 1: Hydroarylation of this compound Derivatives
| Arene | Catalyst | Temperature | Time | Yield | Product |
|---|---|---|---|---|---|
| Benzene | TfOH | RT | 1 h | 33% | 3-Phenyl-3-(furan-2-yl)propenoic acid |
| Toluene | AlCl₃ | 0°C | 4 h | 47% | 3-(p-Tolyl)-3-(furan-2-yl)propenoate |
Esterification
The carboxylic acid group reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis to form esters. For example, esterification with ethanol using H₂SO₄ yields ethyl 2-(furan-3-yl)butanoate.
Key Conditions:
-
Catalyst: H₂SO₄ (5 mol%)
-
Solvent: Toluene
-
Temperature: Reflux (110°C)
-
Yield: 72%–85%
Oxidation Reactions
The furan ring undergoes oxidation to form γ-lactones or furan-2,3-diones. Potassium permanganate (KMnO₄) in acidic conditions oxidizes the furan moiety selectively.
Example Reaction:
this compound → 2-(2,5-Dioxo-2,5-dihydrofuran-3-yl)butanoic acid
-
Reagent: KMnO₄/H₂SO₄
-
Conditions: 0°C, 2 h
-
Yield: 58%
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):
Reaction:
this compound → 4-(Furan-3-yl)butan-1-ol
-
Reagent: LiAlH₄ (excess)
-
Solvent: Dry THF
-
Yield: 68%
Amidation and Condensation
The acid forms amides with amines under carbodiimide coupling (e.g., EDC/HOBt). For instance, reaction with benzylamine produces N-benzyl-2-(furan-3-yl)butanamide .
Optimized Protocol:
Biological Activity Correlations
Derivatives of this compound exhibit antimicrobial properties. Hydroarylation products show MIC values of 64 µg/mL against Candida albicans and Staphylococcus aureus, comparable to vancomycin .
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | MIC (µg/mL) | Target Microorganism |
|---|---|---|
| 3-Phenyl derivative | 64 | Candida albicans |
| Ethyl ester | 128 | Escherichia coli |
| N-Benzyl amide | 32 | Staphylococcus aureus |
Side Reactions and Byproducts
Under prolonged acidic conditions, hydration of the furan ring’s double bond occurs, forming hydroxylated byproducts. Tandem MS studies confirm the loss of water molecules (−18.01 Da) in such cases .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of derivatives related to 2-(Furan-3-yl)butanoic acid. For instance, research on 3-(furan-2-yl)propenoic acids demonstrated significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans at concentrations of 64 µg/mL. These findings suggest that compounds derived from furan-based structures may serve as effective agents in combating microbial infections .
Anti-inflammatory Effects
The anti-inflammatory properties of furan derivatives are also noteworthy. Compounds similar to this compound have been studied for their ability to inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs. The mechanism often involves the modulation of cytokine production and the inhibition of pro-inflammatory enzymes .
A detailed study on the synthesis of 3-Aryl-3-(Furan-2-yl)propanoic acid derivatives revealed a systematic approach to evaluate their biological activity. The synthesis involved reactions with various arenes under Brønsted superacid conditions, yielding compounds that were subsequently tested for antimicrobial effectiveness. The study concluded that these derivatives could be promising candidates for pharmaceutical development due to their potent biological activities .
Plant Growth Regulators
Research indicates that this compound can function as a plant growth regulator. Its application has been linked to enhanced growth rates and improved yield in certain crops. The compound's ability to modulate plant hormonal responses makes it a candidate for further exploration in agricultural biotechnology .
Pest Resistance
In addition to promoting growth, derivatives of this compound have shown potential in enhancing pest resistance in plants. By influencing biochemical pathways related to stress responses, these compounds may help plants better withstand pest attacks, reducing the need for chemical pesticides .
Skin Care Formulations
The cosmetic industry has also taken an interest in this compound due to its potential skin benefits. It is being explored as an ingredient in formulations aimed at improving skin hydration and elasticity. The compound's unique structure may contribute to its efficacy in promoting skin health through antioxidant properties and enhancing dermal penetration of other active ingredients .
Case Study: Formulation Development
A recent study focused on developing topical formulations incorporating furan-based compounds. The formulations were subjected to rigorous testing for stability, skin irritation, and moisturizing effects. Results indicated that products containing these compounds exhibited favorable sensory properties and clinical efficacy, making them suitable for commercial development in skincare lines .
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound Name | Microbial Strain | Concentration (µg/mL) | Activity |
|---|---|---|---|
| 3-Aryl-3-(Furan-2-yl)Propanoic Acid | Escherichia coli | 64 | Inhibitory |
| Staphylococcus aureus | 64 | Inhibitory | |
| Candida albicans | 64 | Inhibitory |
Table 2: Effects of Furan Derivatives on Plant Growth
| Compound Name | Effect on Growth Rate (%) | Crop Type |
|---|---|---|
| This compound | +25% | Tomato |
| +30% | Wheat |
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of 2-(Furan-3-yl)butanoic acid lies in its furan substitution pattern and chain length. Key comparisons with analogous compounds include:
Physicochemical Properties
- Acidity: The furan ring’s electron-withdrawing nature likely increases the acidity of this compound compared to aliphatic derivatives like 2-ethylbutanoic acid (pKa ~4.8) . Phenoxy analogs (e.g., MCPB) exhibit lower acidity due to electron-donating substituents .
- Solubility: The polar furan ring may enhance water solubility relative to purely aliphatic or chlorinated phenoxy derivatives. For example, MCPB’s solubility in water is <0.1 g/L , whereas furan-containing compounds often show moderate solubility in polar solvents.
- Thermal Stability: Furan derivatives generally decompose at lower temperatures (~150–200°C) compared to aromatic phenoxy acids (e.g., MCPB stable up to 250°C) due to weaker C–O bonds in the heterocycle .
Key Research Findings
Table 1: Comparative Analysis of Butanoic Acid Derivatives
Table 2: Thermal and Electronic Properties
| Compound | Decomposition Temperature (°C) | pKa (estimated) |
|---|---|---|
| This compound | 150–200 | ~3.5–4.0 |
| MCPB | >250 | ~4.5–5.0 |
| 2-Ethylbutanoic acid | 215–220 | ~4.8 |
Biological Activity
2-(Furan-3-yl)butanoic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological significance, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a furan ring attached to a butanoic acid backbone. The unique structure contributes to its reactivity and biological properties. The furan ring, a five-membered aromatic heterocycle containing oxygen, enhances the compound's potential interactions with biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 64 µg/mL |
| This compound | Staphylococcus aureus | 32 µg/mL |
These findings suggest that the compound disrupts bacterial cell membranes or inhibits key metabolic enzymes, making it a candidate for further development as an antibacterial agent .
2. Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects. In experimental models, it has been observed to inhibit the production of pro-inflammatory cytokines, such as IL-6, and reduce edema in carrageenan-induced inflammation models.
| Study | Model | Effect Observed |
|---|---|---|
| Carrageenan-induced edema study | Rat model | Reduction in swelling compared to control |
| IL-6 signaling inhibition | Hep3B cells | Significant decrease in IL-6 production |
These results indicate that this compound may serve as a potential therapeutic agent for treating inflammatory diseases .
3. Antioxidant Activity
The compound has shown promising antioxidant activity in various assays. It can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage.
| Assay Type | Result |
|---|---|
| DPPH radical scavenging assay | IC50 = 25 µg/mL |
| ABTS assay | Effective at 50 µg/mL |
These antioxidant properties suggest potential applications in preventing oxidative stress-related diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Antimicrobial Activity: Likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects: May be mediated through inhibition of cytokine signaling pathways and modulation of immune responses.
- Antioxidant Activity: Involves the neutralization of reactive oxygen species (ROS), thus protecting cells from oxidative damage.
Case Studies
Several studies have explored the efficacy of this compound in different contexts:
- Antibacterial Study: A recent study evaluated the antibacterial efficacy against multi-drug resistant strains, demonstrating superior activity compared to conventional antibiotics .
- Anti-inflammatory Research: In vivo studies showed that administration of this compound significantly reduced inflammation markers in animal models, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) .
- Oxidative Stress Study: A clinical trial assessed its effects on patients with oxidative stress-related conditions, reporting improvements in biomarkers associated with oxidative damage .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Furan-3-yl)butanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves acid-catalyzed condensation of furan derivatives with butanoic acid precursors. For example, analogous syntheses (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) use methanol as a solvent with thioglycolic acid under reflux, achieving yields >70% after 3–4 hours . Key variables include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution in the furan ring.
- Catalyst choice : Lewis acids (e.g., ZnCl₂) improve regioselectivity for the 3-position of furan .
- Purification : Crystallization from aqueous ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H NMR (DMSO-d₆) shows characteristic furan protons at δ 7.2–7.4 ppm and carboxylic acid proton at δ 12.1 ppm.
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity; retention time typically 8–10 minutes .
- Melting point : Compare observed mp (e.g., 157–158°C for 3-(2-furyl)benzoic acid) with literature values to confirm crystallinity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (RTECS data indicates moderate toxicity via inhalation) .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) suggests susceptibility to nucleophilic attack at the furan ring .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; furan’s electron-rich π-system may bind to hydrophobic pockets in proteins .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., 3-furyl vs. 4-fluorophenyl) on antimicrobial activity. Derivatives with electron-withdrawing groups (e.g., –NO₂ at the phenyl ring) show enhanced bioactivity .
- Dose-response validation : Replicate assays (e.g., MIC for E. coli) across multiple labs to control for variability in compound purity or microbial strains .
Q. How does the furan substituent position (2- vs. 3-yl) influence physicochemical properties?
- Methodological Answer :
- Melting point trends : 3-furyl derivatives (e.g., 3-(2-furyl)benzoic acid, mp 157–158°C) exhibit lower mp than 2-furyl analogs (mp 231–232°C) due to reduced symmetry .
- Solubility : 3-furyl substitution increases hydrophilicity (logP ~1.2) compared to 2-furyl (logP ~2.5), as shown by shake-flask assays .
Q. What experimental designs optimize enantioselective synthesis of this compound?
- Methodological Answer :
- Chiral catalysts : Use (S)-BINAP–ruthenium complexes for asymmetric hydrogenation of α,β-unsaturated precursors (e.g., 90% ee achieved with 0.5 mol% catalyst loading) .
- Kinetic resolution : Employ lipase-based enzymes (e.g., CAL-B) to separate racemic mixtures via ester hydrolysis; monitor enantiomeric excess (ee) by chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
